Duocarmycin MB
Overview
Description
Duocarmycin MB is a member of the duocarmycin family, a class of potent antitumor antibiotics first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and ability to bind to the minor groove of DNA, leading to irreversible alkylation and subsequent tumor cell death . This compound, like its analogues, has shown significant potential in cancer treatment due to its high potency and unique mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin MB involves several key steps, including the construction of the cyclopropapyrroloindole core, which is crucial for its DNA-alkylating activity The final steps involve the functionalization of the molecule to enhance its DNA-binding properties .
Industrial Production Methods: Industrial production of this compound is still in the experimental stage, with most methods focusing on optimizing the yield and purity of the compound. The process involves large-scale fermentation of Streptomyces bacteria, followed by extraction and purification of the compound . Advances in synthetic biology and fermentation technology are expected to improve the efficiency of industrial production in the future.
Chemical Reactions Analysis
Types of Reactions: Duocarmycin MB primarily undergoes alkylation reactions, where it binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to cell death.
Common Reagents and Conditions: The alkylation reaction of this compound typically occurs under physiological conditions, with the compound binding to DNA at AT-rich sites . The reaction is highly selective and efficient, making this compound a potent cytotoxic agent.
Major Products: The major product of the alkylation reaction is the alkylated DNA, which is unable to replicate or transcribe properly, leading to cell death .
Scientific Research Applications
Duocarmycin MB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study DNA-alkylating agents and their mechanisms of action . Its unique structure and reactivity make it an important tool for understanding the chemistry of DNA interactions.
Biology: In biology, this compound is used to study the effects of DNA alkylation on cellular processes . Its ability to selectively bind to DNA makes it a valuable tool for investigating the role of DNA damage in cell death and cancer.
Medicine: In medicine, this compound is being investigated as a potential anticancer agent . Its high potency and selectivity make it a promising candidate for targeted cancer therapies, including antibody-drug conjugates (ADCs) and prodrugs .
Industry: In industry, this compound is used in the development of new anticancer drugs and therapies . Its unique properties and mechanism of action make it an important compound for pharmaceutical research and development.
Mechanism of Action
Duocarmycin MB exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to cell death. The compound’s high potency is due to its ability to selectively bind to AT-rich regions of DNA, making it highly effective at targeting tumor cells .
Comparison with Similar Compounds
Duocarmycin A: Another potent DNA-alkylating agent with similar structure and mechanism of action.
Duocarmycin SA: Known for its high cytotoxicity and ability to bind to DNA.
Yatakemycin: Exhibits the most potent cytotoxicity among the duocarmycin family.
Uniqueness of Duocarmycin MB: this compound is unique due to its specific structure and reactivity, which make it highly effective at targeting tumor cells. Its ability to selectively bind to AT-rich regions of DNA and its high potency distinguish it from other duocarmycin compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-27(2,3)35-26(34)29-17-9-8-15-10-21(30-20(15)11-17)25(33)31-14-16(13-28)24-19-7-5-4-6-18(19)23(32)12-22(24)31/h4-12,16,30,32H,13-14H2,1-3H3,(H,29,34)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUIPHKZPNUXGG-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104216 | |
Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613286-58-0 | |
Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613286-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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